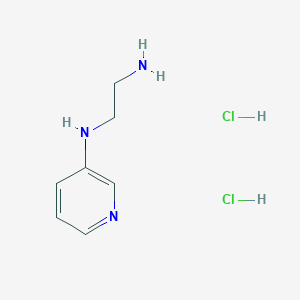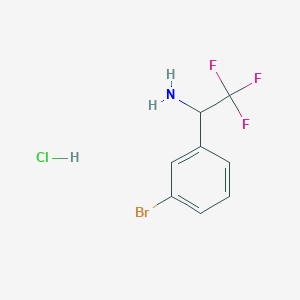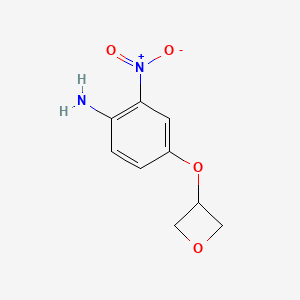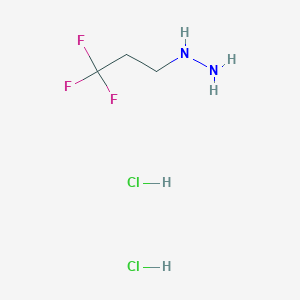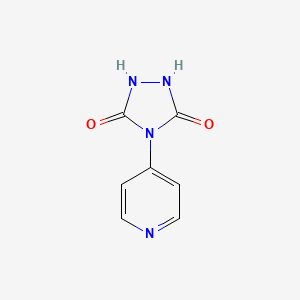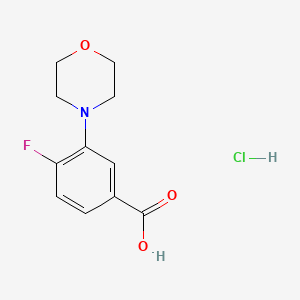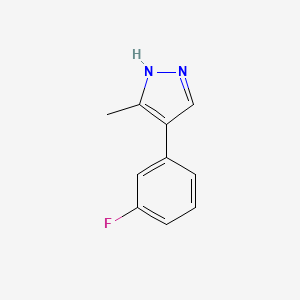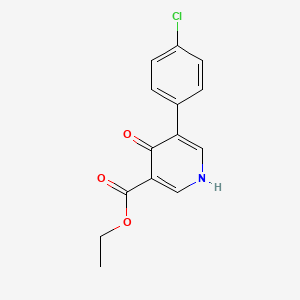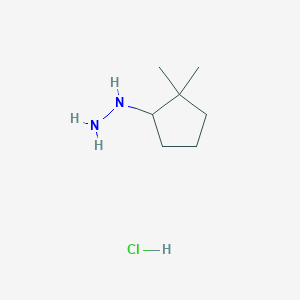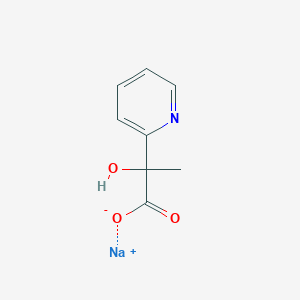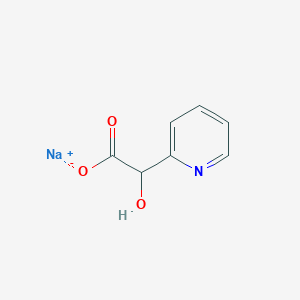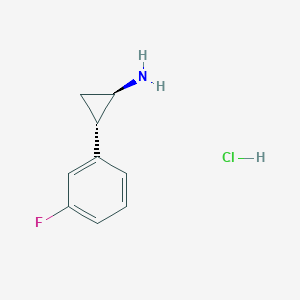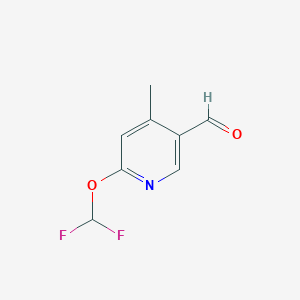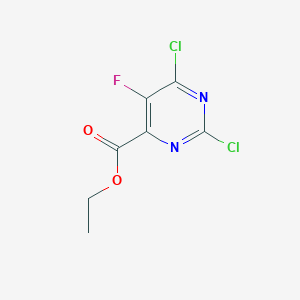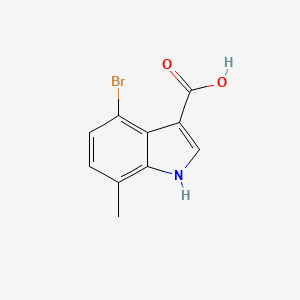
4-bromo-7-methyl-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Conformationally Constrained Tryptophan Derivatives
Researchers have synthesized novel 3,4-fused tryptophan analogs designed for peptide/peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the conformational flexibility of the side chain while preserving the amine and carboxylic acid groups for further derivatization (Horwell et al., 1994).
Investigation of Brominated Tryptophan Alkaloids
A study on Thorectandra and Smenospongia sponges yielded new brominated tryptophan derivatives with potential biological activities. These compounds were characterized by NMR data and found to inhibit the growth of Staphylococcus epidermidis, highlighting the chemical diversity and biological relevance of marine-derived substances (Segraves & Crews, 2005).
Expedient Routes to Brominated Indole Building Blocks
The synthesis of brominated 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives has been developed. These are valuable substrates for further elaboration using transition metal-mediated cross-coupling chemistry, demonstrating the utility of brominated indoles in synthetic organic chemistry (Huleatt et al., 2008).
Synthesis of Novel Indole-2-Carboxylic Acids
Methods for synthesizing novel indole-2-carboxylic acids and esters with diverse substituents have been described. These compounds are synthesized through Dieckmann cyclization and Ullmann reactions, highlighting the versatility of indole derivatives in organic synthesis (Unangst et al., 1987).
Regioselective Synthesis of Indole Derivatives
A regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, demonstrating the strategic importance of this compound in the synthesis of anti-inflammatory naturally occurring compounds like Herdmanine D. This highlights the compound's role as a crucial scaffold in the synthesis of biologically active molecules (Sharma et al., 2020).
Orientations Futures
: Wang, X., Luo, M.-J., Wang, Y.-X., Han, W.-Q., Miu, J.-X., Luo, X.-P., Zhang, A.-D., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. DOI: 10.3389/fchem.2022.975267 : NIST Chemistry WebBook. (2010). 1H-Indole-3-carboxaldehyde, 7-methyl- [Online]. Available at: NIST Chemistry WebBook : Ran, Y., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 67. [DOI: 10.1186/s43094-020-00141-y](https://fjps.springer
Propriétés
IUPAC Name |
4-bromo-7-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOEESZAACCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methyl-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



